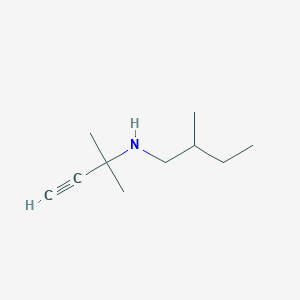
3-(3,4-Diaminophenyl)prop-2-enoic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Diaminophenyl)prop-2-enoic acid dihydrochloride typically involves the reaction of 3,4-diaminophenylacetic acid with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Diaminophenyl)prop-2-enoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine groups into nitro groups.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(3,4-Diaminophenyl)prop-2-enoic acid dihydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(3,4-Diaminophenyl)prop-2-enoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,4-Dihydroxyphenyl)prop-2-enoic acid: Similar in structure but contains hydroxyl groups instead of amine groups.
3-(3,4-Diaminophenyl)prop-2-enoic acid hydrochloride: A closely related compound with similar properties.
Uniqueness
3-(3,4-Diaminophenyl)prop-2-enoic acid dihydrochloride is unique due to its specific amine groups and dihydrochloride salt form, which confer distinct chemical and biological properties. These features make it valuable for specialized research applications .
Eigenschaften
Molekularformel |
C9H12Cl2N2O2 |
|---|---|
Molekulargewicht |
251.11 g/mol |
IUPAC-Name |
(E)-3-(3,4-diaminophenyl)prop-2-enoic acid;dihydrochloride |
InChI |
InChI=1S/C9H10N2O2.2ClH/c10-7-3-1-6(5-8(7)11)2-4-9(12)13;;/h1-5H,10-11H2,(H,12,13);2*1H/b4-2+;; |
InChI-Schlüssel |
MPXHTSFCLJDKHY-IKXJGISXSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)N)N.Cl.Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC(=O)O)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13226464.png)
![2-(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine](/img/structure/B13226468.png)












